molecular formula C10H11NO4 B177806 3-Nitro-4-propylbenzoic acid CAS No. 199171-93-2

3-Nitro-4-propylbenzoic acid

Cat. No. B177806
CAS RN: 199171-93-2
M. Wt: 209.2 g/mol
InChI Key: GXRWLPVXYJGNTK-UHFFFAOYSA-N
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Description

3-Nitro-4-propylbenzoic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

3-Nitro-4-propylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Biological Analysis : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is a derivative of nitrobenzoic acid, has been used for determining sulfhydryl groups in biological materials. This compound reacts with blood, suggesting its potential in biological analysis and research (Ellman, 1959).

  • Anticonvulsant Activity : Studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid showed unique bonding features and physical properties, including anticonvulsant activities. This indicates the potential of 3-nitro-4-propylbenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).

  • Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-Nitro-4-propylbenzoic acid, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence in both solution and solid-state species. This research opens avenues for applications in luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).

  • Organometallic Chemistry : In the synthesis of chiral PCN pincer palladium(II) and nickel(II) complexes, a derivative of 3-nitrobenzoic acid was used. These complexes have applications in asymmetric synthesis and catalysis (Yang et al., 2011).

  • Solubility Analysis : The solubility of 3-methyl-4-nitrobenzoic acid, a close relative of 3-Nitro-4-propylbenzoic acid, has been studied in various solvents. This research contributes to our understanding of the solubility properties of nitrobenzoic acids, which is important in pharmaceutical and chemical industries (Acree et al., 2017).

  • Photoluminescence and Gas Sensor Properties : In the synthesis of WO3 nanoplates, p-nitrobenzoic acid was used as a structure-directing agent. This study explores the potential of nitrobenzoic acids in the development of materials with specific photoluminescence and gas sensing properties (Su et al., 2010).

  • Luminescent Lanthanide Ion-Based Coordination Polymers : Nitrobenzoic acid ligands have been used in the formation of luminescent lanthanide ion-based coordination polymers. These compounds, which include derivatives similar to 3-Nitro-4-propylbenzoic acid, are studied for their potential in luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).

  • Photochemistry for Photolabeling : The photochemistry of nitrobenzoyl azides, closely related to 3-Nitro-4-propylbenzoic acid, has been explored for their potential in photolabeling applications. These compounds could be used for labeling lipophilic sites (Woelfle et al., 1988).

Safety and Hazards

The safety information for 3-Nitro-4-propylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-nitro-4-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRWLPVXYJGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-propylbenzoic acid

Synthesis routes and methods

Procedure details

9.44 g (57.5 mmol, 1.0 equiv.) of 4-propylbenzoic acid were partially dissolved in 50 mL conc. H2SO4 and chilled in an ice bath. A solution of 4.7 mL (74.7 mmol, 1.3 equiv) conc. HNO3 in 10 mL conc. H2SO4 was added dropwise over 1-2 min. After stirring 1 hour at 0° C., the reaction mixture was poured into a 1 L beaker half full with ice. After stirring 10 minutes, the white solid which formed was filtered, washed 1×H2O, and dried to give 12.01 g (100%) of the title compound: mp 106-109° C.; IR (KBr) 3200-3400, 2966, 2875, 2667, 2554, 1706, 1618, 1537, 1299, 921 cm−1; 1H NMR (300 MHz, DMSO-d6) d 0.90 (t, 3H, J=7.4 Hz), 1.59 (m, 2H), 2.82 (m, 2H), 7.63 (d, 1H, J=8.0 Hz), 8.12 (dd, 1H, J=1.7, 8.0 Hz), 8.33 (d, 1H, J=1.7 Hz); 13C NMR (75.5 MHz, DMSO-d6) d 14.2, 23.7, 34.2, 125.4, 130.5, 132.9, 133.6, 141.4, 149.5, 165.9; Anal. calcd for C10H11NO4.¼H2O: C, 56.20; H, 5.42; N, 6.55. Found: C, 56.12; H, 5.31; N, 6.81.
Quantity
9.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

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